3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves a multi-step process:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Alkylation: The 4-phenylpiperazine is then alkylated with 3-chloropropylamine to form N-(3-(4-phenylpiperazin-1-yl)propyl)amine.
Amidation: The final step involves the reaction of N-(3-(4-phenylpiperazin-1-yl)propyl)amine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide or piperazine moieties, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced forms of the compound, potentially amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in conditions like depression or anxiety.
Comparison with Similar Compounds
Similar Compounds
4-phenylpiperazine: A simpler analog that lacks the benzamide moiety.
N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide: Similar but without the 3-methyl substitution.
3-methylbenzamide: Lacks the piperazine group.
Uniqueness
3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is unique due to the combination of its benzamide core with a 3-methyl substitution and a 3-(4-phenylpiperazin-1-yl)propyl group. This structure allows it to interact with multiple molecular targets, potentially offering a broader range of biological activities compared to its simpler analogs.
Properties
IUPAC Name |
3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-7-5-8-19(17-18)21(25)22-11-6-12-23-13-15-24(16-14-23)20-9-3-2-4-10-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFBIVRACWMTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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